

Characterization of 2,2'-Dibromo-1,1'-binaphthyl: A Crystallographic Comparison Guide

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Compound of Interest

Compound Name: 2,2'-Dibromo-1,1'-binaphthyl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characteristics of **2,2'-Dibromo-1,1'-binaphthyl** and related binaphthyl derivatives based on X-ray crystallography data. While a specific, publicly available crystal structure for **2,2'-Dibromo-1,1'-binaphthyl** could not be located in crystallographic databases, this guide leverages data from closely related compounds to offer insights into its potential solid-state conformation and structural parameters. The information presented is intended to support research and development activities where the stereochemical and conformational properties of chiral binaphthyl derivatives are of interest.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for several binaphthyl derivatives, providing a basis for understanding the likely structural features of **2,2'-Dibromo-1,1'-binaphthyl**. The selected compounds share the core 1,1'-binaphthyl scaffold, with variations in the substituents at the 2 and 2' positions.

Compound Name	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Dihedral Angle (°)
(R)-2,2'									
'-									
Dimethyl-1,1'-binaphthyl	Monoclinic	P2 ₁	11.2442	10.5619	13.2718	90	90.704	90	81.9, 89.6
(±)-2-Bromo-2'-methyl-2'-dibromomethyl-1,1'-binaphthyl	Triclinic	P-1	9.4637	9.9721	9.9922	100.093	97.141	92.585	87.7
(-)-2,2'									
'-									
Bis(bromomethyl)-1,1'-binaphthyl	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	10.360	13.052	13.178	90	90	90	Not Reported

Data for (R)-2,2'-Dimethyl-1,1'-binaphthyl and (±)-2-Bromomethyl-2'-dibromomethyl-1,1'-binaphthyl sourced from [1][2]. Data for (-)-2,2'-Bis(bromomethyl)-1,1'-binaphthyl sourced from [1].

The dihedral angle between the two naphthalene rings is a critical parameter for defining the chirality and steric environment of binaphthyl derivatives. In the case of the dimethyl and

bromomethyl-substituted analogues, this angle is observed to be in the range of approximately 82-90 degrees. It is reasonable to infer that **2,2'-Dibromo-1,1'-binaphthyl** would exhibit a similarly twisted conformation.

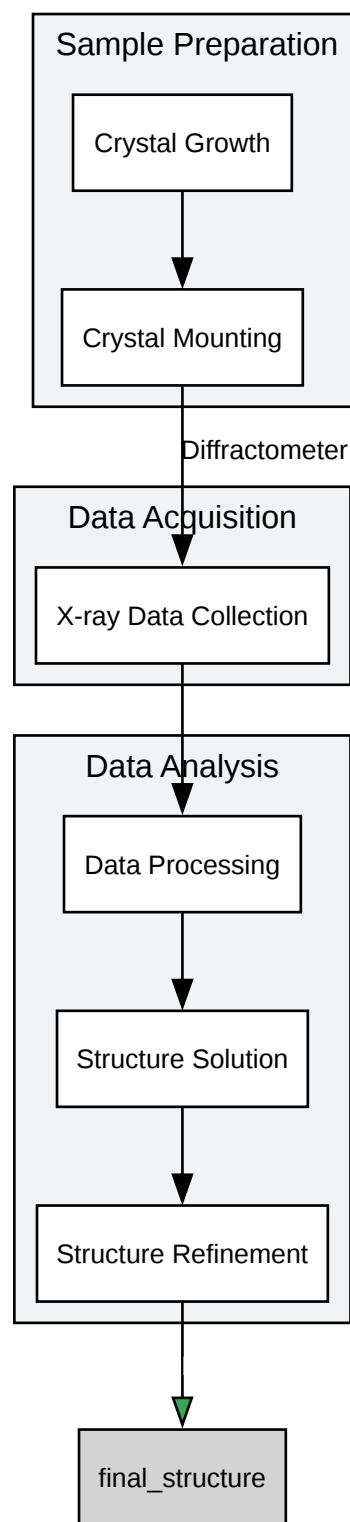
Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized methodology for the characterization of crystalline materials by single-crystal X-ray diffraction.

- **Crystal Growth:** Single crystals of the compound of interest suitable for X-ray diffraction are grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
- **Crystal Mounting:** A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. The diffraction pattern is recorded on a detector.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted X-rays are integrated.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

Visualizations

To aid in the understanding of the experimental workflow and the molecular structure of the target compound, the following diagrams are provided.



binaphthyl_structure

Molecular Structure of 2,2'-Dibromo-1,1'-binaphthyl

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